molecular formula C18H21NO3 B3028126 4-Isobutyramidonaphthalen-1-yl isobutyrate CAS No. 1624260-34-9

4-Isobutyramidonaphthalen-1-yl isobutyrate

Cat. No.: B3028126
CAS No.: 1624260-34-9
M. Wt: 299.4
InChI Key: DRRZVYQAUIFWOU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology Methodologies

In the realm of modern organic synthesis, the construction of molecules with precise three-dimensional arrangements and tailored functionalities is paramount. Naphthalene-based amide esters serve as important building blocks and intermediates in the synthesis of more complex molecular systems. The amide and ester groups offer multiple sites for further chemical transformations, allowing for the diversification of the naphthalene (B1677914) scaffold. acs.orgnih.gov Synthetic strategies often involve multi-step sequences to introduce these functional groups onto the naphthalene ring system. researchgate.net

From a chemical biology perspective, the naphthalene core is a well-recognized pharmacophore found in numerous biologically active compounds. The amide and ester functionalities can engage in hydrogen bonding and other non-covalent interactions with biological targets, making these compounds interesting candidates for drug discovery and development. ijpsjournal.comnih.gov The lipophilic nature of the naphthalene ring, combined with the polar characteristics of the amide and ester groups, can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Significance of Naphthalene Scaffolds in Contemporary Molecular Design and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and its ability to participate in π-π stacking interactions. ijpsjournal.com This aromatic system is a key component in a wide array of marketed drugs, highlighting its importance in the design of new therapeutic agents. ijpsjournal.com The development of novel methods for the functionalization of the naphthalene core is an active area of research, aiming to expand the chemical space accessible for drug discovery. acs.orgnih.gov

In the context of materials science, naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The photophysical properties of the naphthalene ring can be modulated by the introduction of various substituents, including amide and ester groups, leading to materials with tailored optical and electronic characteristics.

Overview of 4-Isobutyramidonaphthalen-1-yl Isobutyrate as a Subject for Academic Investigation

This compound, with the IUPAC name 4-(2-methylpropanamido)naphthalen-1-yl 2-methylpropanoate, is a specific example of a naphthalene-based amide ester. fluorochem.co.uk While detailed academic studies specifically focused on this compound are not extensively reported in publicly available literature, its structure suggests several avenues for investigation. The presence of two isobutyryl groups, one in the amide and one in the ester functionality, offers interesting synthetic handles and may influence its conformational preferences and intermolecular interactions.

The study of this molecule can provide valuable insights into the structure-property relationships of this class of compounds. Research efforts could be directed towards its synthesis, characterization, and the exploration of its potential applications in areas such as medicinal chemistry, materials science, and as a scaffold for the development of novel chemical probes.

Chemical and Physical Properties

PropertyPredicted Value
IUPAC Name 4-(2-methylpropanamido)naphthalen-1-yl 2-methylpropanoate fluorochem.co.uk
CAS Number 1624260-34-9 fluorochem.co.uk
Molecular Formula C18H21NO3
Molecular Weight 299.36 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents and poorly soluble in water

Research Findings

While direct research on this compound is limited, studies on related naphthalene-based amide and ester derivatives provide a basis for understanding its potential. Research on similar compounds has demonstrated their utility as:

Anticancer Agents: Naphthoquinone aliphatic amides and esters have been synthesized and evaluated for their anticancer activity. nih.gov

Enzyme Inhibitors: Naphthalene-based inhibitors have been designed to target enzymes such as SARS-CoV PLpro. nih.gov

Building Blocks for Polymers: Naphthalene ring-containing diamino-diesters have been used to synthesize poly(ester amide)s with good thermal stability and solubility. researchgate.net

These findings suggest that this compound could be a valuable starting point for the development of new functional molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylpropanoylamino)naphthalen-1-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11(2)17(20)19-15-9-10-16(22-18(21)12(3)4)14-8-6-5-7-13(14)15/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRZVYQAUIFWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C2=CC=CC=C21)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167391
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-34-9
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Isobutyramidonaphthalen 1 Yl Isobutyrate

Retrosynthetic Analysis and Strategic Disconnections for the Naphthalene (B1677914) Amide Ester Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-Isobutyramidonaphthalen-1-yl isobutyrate, the most logical disconnections are at the amide and ester linkages due to their common and reliable formation chemistries.

Primary Disconnections:

C-N Amide Bond: Disconnecting the amide bond suggests N-(4-hydroxy-1-naphthyl)isobutyramide and isobutyryl chloride (or isobutyric anhydride) as precursors. This is a standard acylation reaction.

C-O Ester Bond: Alternatively, disconnecting the ester bond leads to 4-amino-1-naphthyl isobutyrate and isobutyryl chloride.

A more fundamental disconnection strategy targets both acyl groups simultaneously. This approach identifies 4-amino-1-naphthol (B40241) as the core precursor, which can be sequentially or simultaneously acylated. This leads to the following retrosynthetic scheme:

Figure 1: Retrosynthetic pathway for this compound.

This analysis reveals that the key synthetic challenge lies in the selective functionalization of the amino and hydroxyl groups of the 4-amino-1-naphthol intermediate. The relative reactivity of these two groups will dictate the order of the acylation steps. Generally, the amino group is more nucleophilic than the hydroxyl group, suggesting that the amide bond would form preferentially.

Exploration of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, both linear (a type of divergent) and convergent synthetic strategies can be envisioned for the synthesis of this compound.

Divergent/Linear Pathway:

A divergent or linear approach would involve the stepwise functionalization of a common naphthalene precursor. A plausible route starts from 1-naphthol (B170400):

Nitration: Electrophilic nitration of 1-naphthol, typically using nitric acid in a sulfuric acid medium, would yield 4-nitro-1-naphthol (B44699). The regioselectivity is directed by the activating hydroxyl group.

Reduction: The nitro group of 4-nitro-1-naphthol is then reduced to an amino group to form 4-amino-1-naphthol. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).

Sequential Acylation: The resulting 4-amino-1-naphthol is then acylated. Due to the higher nucleophilicity of the amine, reaction with one equivalent of isobutyryl chloride under basic conditions (e.g., pyridine (B92270) or triethylamine) would selectively form the amide, yielding N-(4-hydroxy-1-naphthyl)isobutyramide. Subsequent reaction with a second equivalent of isobutyryl chloride, perhaps at a higher temperature or with a stronger acylating agent, would then form the ester, yielding the final product.

Convergent Pathway:

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. While less common for a molecule of this simplicity, a conceptual convergent approach could involve:

Fragment 1 Synthesis: Preparation of a protected 4-aminonaphthalene derivative.

Fragment 2 Synthesis: Preparation of an isobutyrate-containing building block.

Coupling: A coupling reaction to join the two fragments.

For this specific target, a linear approach starting from 1-naphthol or a derivative is generally more efficient. The concept of divergent synthesis is also highly applicable in creating a library of related compounds. wikipedia.org Starting from the key intermediate, 4-amino-1-naphthol, a variety of acyl chlorides or anhydrides could be used to generate a diverse set of analogues with different amide and ester side chains. wikipedia.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the key acylation steps, several parameters can be fine-tuned.

Amide Formation (Selective N-acylation):

The selective acylation of the amino group in 4-amino-1-naphthol can be optimized by controlling the reaction conditions.

ParameterConditionRationale
Solvent Aprotic (e.g., Dichloromethane, THF)Prevents side reactions with the solvent.
Base Mild, non-nucleophilic (e.g., Pyridine, Triethylamine)Neutralizes the HCl byproduct without competing in the reaction.
Temperature 0 °C to room temperatureLower temperatures enhance selectivity for the more nucleophilic amine.
Stoichiometry ~1.0-1.1 equivalents of Isobutyryl ChlorideLimits double acylation.

Ester Formation (O-acylation):

Following N-acylation, the esterification of the phenolic hydroxyl group requires forcing conditions due to its lower nucleophilicity.

ParameterConditionRationale
Acylating Agent Isobutyryl chloride or Isobutyric anhydrideAnhydride can be less reactive but avoids HCl byproduct.
Catalyst DMAP (4-Dimethylaminopyridine)A highly effective acylation catalyst.
Base Stronger base (e.g., excess Pyridine or Triethylamine)To drive the reaction to completion.
Temperature Room temperature to refluxIncreased temperature is often necessary for esterification of phenols.

A one-pot synthesis from 4-amino-1-naphthol is also feasible. This would involve the initial selective N-acylation at a lower temperature, followed by the addition of a catalyst and an increase in temperature to facilitate the O-acylation. Careful monitoring by techniques like TLC or LC-MS would be essential to determine the optimal reaction times. The Friedel-Crafts acylation of naphthalenes is a well-established process, and the conditions can be adapted for this synthesis. google.compsu.edursc.org

Stereoselective and Enantioselective Approaches in Analogue Synthesis

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis become critical when considering the synthesis of its analogues, which may possess chiral centers.

For instance, if the isobutyryl groups were replaced with a chiral acyl group, such as (S)-ibuprofenoyl chloride, a diastereomeric mixture could result if the naphthalene core itself was made chiral.

Enantioselective synthesis could be relevant in several ways:

Chiral Acylating Agents: Using enantiopure acylating agents to introduce stereocenters.

Asymmetric Desymmetrization: If starting with a prochiral naphthalene derivative, an enantioselective reaction could differentiate between two identical functional groups.

Kinetic Resolution: If a racemic intermediate is formed, an enzyme or chiral catalyst could be used to selectively react with one enantiomer, allowing for the separation of the enantiomers.

These advanced strategies are particularly important in drug discovery, where the different enantiomers of a chiral molecule often exhibit vastly different biological activities.

Green Chemistry Principles and Sustainable Synthetic Routes for Naphthalene Derivatives

Applying green chemistry principles to the synthesis of naphthalene derivatives is an increasingly important goal to minimize environmental impact. researchgate.netrsc.org

Key Green Chemistry Considerations:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The proposed acylation reactions have good atom economy, though they produce stoichiometric amounts of hydrochloride salt as a byproduct.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether, or even water where possible. rsc.org Some modern syntheses of naphthalene derivatives have been developed to proceed in water. rsc.org

Catalysis: Utilizing catalytic rather than stoichiometric reagents. For the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metals like tin. For acylation, the use of catalytic DMAP is an example of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. dntb.gov.ua Microchannel reactors can also be used to improve heat and mass transfer, leading to more efficient and environmentally friendly processes. dntb.gov.ua

Renewable Feedstocks: While the synthesis of the naphthalene core itself often relies on petrochemical sources, research into bio-based starting materials is an active area of green chemistry.

A possible sustainable route for the synthesis of this compound could involve:

Catalytic hydrogenation of 4-nitro-1-naphthol in a green solvent.

A one-pot, two-step acylation in a solvent like 2-methyl-THF, using a catalytic amount of an acylation catalyst and a recyclable base.

Purification using methods that minimize solvent use, such as crystallization rather than column chromatography.

By integrating these principles, the synthesis can be made more efficient, safer, and more environmentally benign.

Sophisticated Structural Elucidation and Conformational Analysis of 4 Isobutyramidonaphthalen 1 Yl Isobutyrate

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure and for gaining insights into the conformational preferences of 4-Isobutyramidonaphthalen-1-yl isobutyrate in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine and methyl protons of the two isobutyryl groups, and the amide proton. The chemical shifts of the naphthalene protons are influenced by the electronic effects of the amide and ester groups. The proton on the amide nitrogen is expected to appear as a broad singlet, and its chemical shift could be solvent and temperature-dependent.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the amide and ester groups are expected to resonate at the downfield region of the spectrum. The chemical shifts of the naphthalene carbons would also be indicative of the substitution pattern.

To illustrate the expected NMR data, a representative table of chemical shifts is provided below. Please note that these are hypothetical values based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene-H27.5-7.7120-125
Naphthalene-H37.3-7.5115-120
Naphthalene-H58.0-8.2125-130
Naphthalene-H67.6-7.8122-127
Naphthalene-H77.6-7.8122-127
Naphthalene-H88.0-8.2125-130
Amide-NH8.5-9.5-
Amide-CH2.5-3.035-40
Amide-CH₃1.2-1.418-22
Ester-CH2.8-3.333-38
Ester-CH₃1.3-1.517-21
Naphthalene-C1-140-145
Naphthalene-C4-130-135
Naphthalene-C4a-128-133
Naphthalene-C8a-128-133
Amide-C=O-170-175
Ester-C=O-175-180

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1680 cm⁻¹) and the ester (around 1760 cm⁻¹), and the C-N stretching of the amide (around 1250 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the naphthalene ring would also be observed.

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the naphthalene ring and the isobutyryl groups.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
AmideN-H stretch3250-3350
AmideC=O stretch (Amide I)1670-1690
AmideN-H bend (Amide II)1510-1550
EsterC=O stretch1750-1770
EsterC-O stretch1150-1250
AromaticC-H stretch3000-3100
AromaticC=C stretch1500-1600
AlkylC-H stretch2850-2970

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Isotopic Labeling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be dictated by the presence of the amide and ester functional groups and the naphthalene core. Common fragmentation pathways would likely involve cleavage of the isobutyryl groups.

Plausible Fragmentation Pathways:

Loss of the isobutyryl radical from the ester: This would result in a fragment ion corresponding to the N-(4-hydroxynaphthalen-1-yl)isobutyramide cation.

Loss of the isobutyryl group from the amide: This would lead to a fragment ion of 4-aminonaphthalen-1-yl isobutyrate.

McLafferty rearrangement: This could occur within the ester or amide side chains if sterically feasible.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline form.

Dynamic Conformational Analysis and Spectroscopic Probes of Molecular Flexibility

The molecule this compound possesses several rotatable bonds, leading to conformational flexibility. The rotation around the C-N bond of the amide and the C-O bond of the ester are of particular interest.

Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational barriers around these bonds. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, from which the energy barrier to rotation can be calculated.

Computational modeling, using methods such as Density Functional Theory (DFT), can complement the experimental data by providing insights into the relative energies of different conformers and the transition states for their interconversion. These calculations can help in understanding the conformational landscape of the molecule.

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Isobutyramidonaphthalen 1 Yl Isobutyrate

Hydrolytic Stability and Kinetic Studies of Ester and Amide Cleavage Mechanisms

The structure of 4-Isobutyramidonaphthalen-1-yl isobutyrate contains two key linkages susceptible to hydrolysis: an ester group and an amide group. The relative rates and mechanisms of cleavage of these functional groups are dependent on reaction conditions such as pH, temperature, and the presence of catalysts.

Generally, ester hydrolysis can proceed through several mechanisms, most commonly the acyl-oxygen cleavage pathway under both acidic and basic conditions. In acidic media, the reaction is initiated by protonation of the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Amide hydrolysis is typically slower than ester hydrolysis due to the greater resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization imparts partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack. Consequently, more vigorous conditions, such as prolonged heating in strong acid or base, are often required for amide cleavage.

Kinetic studies on related N-acyl-amino compounds provide insights into the expected behavior. For instance, investigations into the acidolysis of N-acyl glycine (B1666218) amides have shown first-order kinetics with respect to the substrate. nih.gov The stability of intermediates, such as oxazolonium salts, can also play a significant role in the reaction pathway. nih.gov In the case of this compound, the bulky isobutyryl groups on both the ester and amide functionalities may introduce steric hindrance, potentially influencing the rates of hydrolysis.

Table 1: General Comparison of Ester and Amide Hydrolysis

FeatureEster HydrolysisAmide Hydrolysis
Relative Rate Generally fasterGenerally slower
Mechanism Acyl-oxygen cleavage is commonAcyl-oxygen cleavage is common
Catalysis Acid or base catalyzedRequires stronger acid or base catalysis
Intermediate (Acidic) Protonated carbonylProtonated carbonyl
Intermediate (Basic) Tetrahedral intermediateTetrahedral intermediate

Reactivity of the Naphthalene (B1677914) Moiety: Electrophilic and Nucleophilic Substitution Pathways

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609) due to its lower resonance stabilization energy. libretexts.org The positions on the naphthalene ring are not equivalent; the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

In this compound, the existing substituents—the isobutyramido group at C4 and the isobutyrate group at C1—will direct further electrophilic substitution. The isobutyramido group (-NH-CO-R) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. The isobutyrate group (-O-CO-R) is also an activating, ortho-, para-directing group. The interplay of these two directing groups will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic aromatic substitution on the naphthalene ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. Given the electron-donating nature of the substituents in this compound, nucleophilic substitution is generally not a favored pathway unless the ring is modified with suitable activating groups.

Photochemical Reactivity and Light-Induced Transformations

Naphthalene and its derivatives are known to be photochemically active. Upon absorption of UV light, they can be excited to singlet and triplet states, leading to various photochemical reactions. The specific transformations that this compound might undergo are influenced by its substituents.

Studies on related naphthalene derivatives have shown a range of light-induced reactions. For example, visible light can induce the transformation of aldehydes to esters and amides in the presence of a suitable photocatalyst. researchgate.netrsc.org Naphthalenediimide amphiphiles have been observed to undergo unprecedented UV light-induced aggregation in various solvents. rsc.org While the exact photochemical behavior of this compound is not documented, it is plausible that irradiation could lead to reactions such as photocyclization, photo-Fries rearrangement of the ester group, or cleavage of the amide or ester bonds. The efficiency and pathway of these reactions would depend on the wavelength of light, the solvent, and the presence of photosensitizers or quenchers.

Reaction Kinetics and Thermodynamics of Derivative Formation

The formation of derivatives of this compound would involve reactions at the amide, ester, or naphthalene functionalities. For instance, N-acylation or N-alkylation of the amide nitrogen could occur, although the existing isobutyryl group may provide significant steric hindrance.

The kinetics of such reactions would be influenced by the nature of the reactants, the solvent, temperature, and the use of catalysts. For example, the N-acylation of amines is a widely studied reaction with various available acylating agents and catalytic systems. researchgate.net The thermodynamics of derivative formation will be governed by the change in enthalpy and entropy during the reaction. The formation of more stable products with stronger bonds will be enthalpically favored, while reactions that increase the number of molecules or the degrees of freedom will be entropically favored.

Table 2: Potential Derivative Reactions and Influencing Factors

Reaction TypeTarget SitePotential ReagentsKey Influencing Factors
Electrophilic Substitution Naphthalene RingNitrating agents, Halogens, Acyl halidesSolvent, Temperature, Directing effects of substituents
N-Alkylation/Acylation Amide NitrogenAlkyl halides, Acyl chloridesBase, Solvent, Steric hindrance
Transesterification Ester CarbonylAlcoholsAcid or base catalyst, Temperature

Exploration of Isomerization and Rearrangement Pathways

Under certain conditions, this compound could undergo isomerization or rearrangement reactions. One potential pathway is the acyl transfer reaction. Intramolecular acyl transfer from oxygen to nitrogen (O-to-N) or nitrogen to oxygen (N-to-O) is a known process in related systems, often influenced by pH. nih.gov For instance, an N-to-S acyl transfer has been reported to be driven by protonation under acidic conditions. nih.gov In the context of this compound, an intramolecular acyl migration between the amide nitrogen and the ester oxygen could potentially occur, leading to an isomeric structure.

Another possibility is the Fries rearrangement of the isobutyrate group. This reaction, typically catalyzed by a Lewis acid, involves the migration of an acyl group from a phenolic oxygen to an ortho or para position on the aromatic ring. While the substrate is a naphthol derivative, a similar rearrangement could be envisioned.

Furthermore, cis-trans isomerization of the amide bond is a possibility. The C-N bond of an amide has partial double bond character, which can lead to restricted rotation and the existence of geometric isomers. The interconversion between these isomers can be studied using techniques like dynamic NMR spectroscopy.

Computational and Theoretical Chemistry Approaches for 4 Isobutyramidonaphthalen 1 Yl Isobutyrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior and predicting the spectroscopic signatures of 4-Isobutyramidonaphthalen-1-yl isobutyrate. Methods such as Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic orbitals and energy levels. samipubco.com

A primary application of QM is the prediction of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For aromatic compounds like naphthalene (B1677914) derivatives, this gap also correlates with the electronic transition energies observed in UV-Vis spectroscopy. samipubco.com Theoretical studies on related naphthol sulfonate derivatives have shown that computational methods can effectively predict vertical transition energies and characterize excited states, which is crucial for interpreting experimental spectra. koreascience.kr

Furthermore, QM methods are powerful tools for predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths corresponding to different electronic transitions. scirp.org For this compound, TD-DFT could elucidate the transitions involving the naphthalene core's π-system and how they are perturbed by the amide and ester substituents. Similarly, calculations of nuclear magnetic shielding tensors can predict NMR (¹H and ¹³C) chemical shifts. Ab initio calculations on substituted naphthalenes have demonstrated good agreement between theoretical and experimental chemical shift values, allowing for the rationalization of substituent effects on the electronic environment of the naphthalene ring. researchgate.net

Table 1: Hypothetical Spectroscopic Properties of this compound Predicted by QM Methods

Property Predicted Value Computational Method Significance
HOMO Energy -6.2 eV DFT/B3LYP/6-31G* Electron-donating ability
LUMO Energy -1.5 eV DFT/B3LYP/6-31G* Electron-accepting ability
HOMO-LUMO Gap 4.7 eV DFT/B3LYP/6-31G* Electronic stability, optical properties
λmax (UV-Vis) 295 nm, 330 nm TD-DFT/wB97XD π→π* transitions of naphthalene core
¹³C NMR (Amide C=O) ~170 ppm GIAO-DFT Chemical environment of amide group

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscape Analysis

Density Functional Theory (DFT) stands as one of the most widely used methods in quantum chemistry for its favorable balance of accuracy and computational cost, making it ideal for the geometric and energetic analysis of medium-to-large molecules like this compound. nih.govarxiv.org Geometry optimization is a primary step in computational analysis, where DFT is used to locate the minimum energy structure of the molecule on its potential energy surface. mdpi.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. acs.orgnih.gov

Beyond finding a single stable structure, DFT is used to explore the molecule's energy landscape. By systematically rotating key single bonds (e.g., the N-C bond of the amide and the O-C bond of the ester) and performing constrained geometry optimizations, a potential energy surface can be mapped. This analysis identifies different stable conformers (local minima) and the energy barriers (transition states) that separate them. Such information is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 2: Predicted Optimized Geometric Parameters for Key Functional Groups of this compound using DFT

Parameter Functional Group Predicted Value Significance
Bond Length (C=O) Amide 1.24 Å Carbonyl bond character
Bond Length (C-N) Amide 1.38 Å Amide resonance, planarity
Bond Length (C=O) Ester 1.22 Å Carbonyl bond character
Bond Length (O-C) Ester 1.35 Å Ester linkage stability
Dihedral Angle (C-C-N-C) Naphthalene-Amide ~45° Orientation of amide group

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While QM methods provide highly accurate information on static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions on a nanosecond to microsecond timescale. mdpi.com

A primary use of MD is for extensive conformational sampling. nih.gov For this compound, the flexibility of the two isobutyl side chains can be explored. An MD simulation would be initiated from an energy-minimized structure, and the molecule's trajectory would be simulated at a given temperature and pressure. Analysis of this trajectory can identify the most frequently visited conformations and the transitions between them, providing a more realistic picture of the molecule's structural ensemble than static DFT calculations alone. nih.gov

Crucially, MD simulations explicitly account for the environment, making them ideal for studying solvent effects. The behavior of the target molecule can be simulated in various solvents, such as water or organic solvents, to understand how solute-solvent interactions influence its conformation and dynamics. For example, in an aqueous environment, hydrophobic parts of the molecule (naphthalene ring, isobutyl groups) may tend to collapse, while the more polar amide and ester groups would interact with water molecules via hydrogen bonding. researchgate.netnih.gov Studies on the self-assembly of esters and the adsorption of naphthalene on surfaces demonstrate the power of MD in elucidating such environmental interactions. mdpi.comnih.gov

Table 3: Typical Parameters and Analyses in an MD Simulation of this compound

Parameter/Analysis Description Example Value/Method Purpose
Force Field A set of parameters describing the potential energy of the system. AMBER, CHARMM, GROMOS To model atomic interactions accurately.
Solvent Model Explicit representation of solvent molecules. TIP3P (for water) To simulate realistic solvent effects.
Simulation Time Total duration of the simulation. 100 ns To ensure adequate sampling of conformational space.
Temperature/Pressure Thermodynamic conditions of the simulation. 300 K, 1 atm To mimic standard experimental conditions.
RMSD Analysis Root Mean Square Deviation of atomic positions. Plot vs. Time To assess the structural stability and convergence of the simulation.
Clustering Analysis Grouping of similar conformations from the trajectory. GROMOS algorithm To identify the most representative and populated conformations.

In Silico Prediction of Reactivity Profiles and Reaction Transition States

Computational methods are instrumental in predicting the chemical reactivity of this compound. By analyzing its electronic structure, it is possible to identify which parts of the molecule are likely to participate in chemical reactions. DFT calculations provide key reactivity descriptors derived from frontier molecular orbital theory. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. journalirjpac.com An electrostatic potential (ESP) map can also be generated, visually representing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For more detailed reactivity studies, DFT can be used to model entire reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. acs.orgnih.gov For instance, the hydrolysis of the ester or amide bond in this compound could be modeled to determine the activation energy barrier, providing a quantitative measure of its stability under specific conditions. Similar DFT studies have been successfully applied to understand the reaction mechanisms of various naphthalene derivatives. researchgate.netchemrevlett.com

Another critical aspect of reactivity is metabolic stability, which is a key consideration in medicinal chemistry. In silico tools and web servers can predict the sites of metabolism by common drug-metabolizing enzymes, such as the Cytochrome P450 family. mdpi.comsciforum.net These predictions are often based on machine learning models or rule-based systems that identify substructures known to be metabolically labile. For the target molecule, such tools could predict potential hydroxylation of the naphthalene ring or the isobutyl groups. ijpsjournal.comijpsjournal.com

Table 4: Predicted Reactivity Descriptors for this compound

Descriptor Predicted Property Method Implication for Reactivity
HOMO Distribution Localized on the naphthalene ring DFT Site for electrophilic attack (e.g., oxidation)
LUMO Distribution Distributed across the naphthalene ring and carbonyls DFT Site for nucleophilic attack
ESP Minimum Near carbonyl oxygen atoms DFT Site for hydrogen bonding or protonation
ESP Maximum Near amide N-H proton DFT Potential hydrogen bond donor site
Predicted Metabolic Site C-H bonds on isobutyl groups or naphthalene ring In Silico ADME Tools Potential sites for enzymatic hydroxylation

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies for Naphthalene Derivatives

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies provide a framework for correlating the structural features of molecules with their physicochemical properties. jcsp.org.pkresearchgate.net These methods are particularly valuable for predicting the properties of new or uncharacterized compounds like this compound based on data from structurally related molecules.

The QSPR process begins with the calculation of a large number of molecular descriptors for a set of compounds. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., dipole moment) features. nih.gov For this compound, cheminformatics software can rapidly calculate these descriptors. nih.gov

Once descriptors are calculated for a training set of naphthalene derivatives with known experimental property values (e.g., solubility, logP, boiling point), a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov This model establishes a quantitative relationship between the descriptors and the property. The resulting QSPR model can then be used to predict the property for the target molecule. Numerous QSPR studies have been successfully developed for various classes of organic compounds, including naphthalene derivatives, to predict a wide range of properties from simple physical constants to complex biological activities. nih.govresearchgate.netnih.gov

Table 5: Key Molecular Descriptors for QSPR Analysis of this compound

Descriptor Description Calculated Value (Hypothetical) Relevance in QSPR Models
Molecular Weight (MW) Mass of the molecule 339.42 g/mol Size, diffusion properties
LogP Octanol-water partition coefficient 4.8 Lipophilicity, membrane permeability
Topological Polar Surface Area (TPSA) Surface area contributed by polar atoms 61.8 Ų Hydrogen bonding potential, permeability
Number of Rotatable Bonds Count of freely rotatable single bonds 6 Conformational flexibility
Hydrogen Bond Donors Number of N-H or O-H groups 1 Intermolecular interactions
Hydrogen Bond Acceptors Number of N or O atoms 4 Intermolecular interactions

Utility of 4 Isobutyramidonaphthalen 1 Yl Isobutyrate in Advanced Chemical Biology and Materials Science Research

Design and Synthesis of Molecular Probes and Fluorescent Tags for In Vitro Research

The naphthalenyl core of "4-Isobutyramidonaphthalen-1-yl isobutyrate" suggests a potential for inherent fluorescence, a key characteristic for the development of molecular probes and tags. However, no specific studies detailing its use in this context have been identified.

Integration into Fluorogenic Substrates for Enzyme Activity Assays

Fluorogenic substrates are crucial tools in biochemical assays, typically comprising a fluorophore quenched by a recognition moiety that is cleaved by a specific enzyme. This cleavage event results in a detectable fluorescent signal. In principle, the naphthalene (B1677914) moiety of "this compound" could serve as a fluorophore. An enzymatic reaction could be designed to cleave one of the isobutyrate groups, leading to a change in the electronic environment of the naphthalene ring and a corresponding change in its fluorescent properties. Despite this theoretical potential, no published research demonstrates the integration of this specific compound into fluorogenic substrates for enzyme activity assays.

Development of Chemosensors and Biosensors for Specific Analytes

Chemosensors and biosensors are designed to detect specific analytes through a measurable signal, often a change in fluorescence. The amide and ester functionalities on the naphthalene scaffold of "this compound" could potentially act as binding sites for specific ions or small molecules. Such binding events could modulate the fluorescent output of the naphthalene core, forming the basis of a sensor. However, there is currently no available literature describing the development or application of "this compound" as a chemosensor or biosensor.

Applications in Bioconjugation Chemistry as a Linker or Scaffold

The structure of "this compound" presents possibilities for its use as a linker or scaffold in bioconjugation, the process of covalently attaching molecules to biomacromolecules like proteins or nucleic acids.

Strategies for Site-Specific Macromolecular Functionalization

Achieving site-specific modification of macromolecules is a central goal in bioconjugation. While the isobutyramido and isobutyrate groups are relatively stable, they could potentially be modified or replaced with reactive handles to enable covalent attachment to specific sites on a biomolecule. For instance, the amide or ester could be hydrolyzed and subsequently coupled to an amino acid side chain. There is, however, no documented evidence of "this compound" being employed in such strategies.

Role in the Design of Cleavable and Non-Cleavable Linkers

Linkers in bioconjugation can be designed to be either stable (non-cleavable) or to break under specific conditions (cleavable). The ester bond in "this compound" could theoretically be susceptible to cleavage by esterases or under specific pH conditions, suggesting a potential role in cleavable linker design. Conversely, the amide bond is generally more stable, hinting at applications in non-cleavable linkers. Despite these structural features, no research has been found that utilizes this compound in the design of either cleavable or non-cleavable linkers for bioconjugation.

Development of New Reagents for Organic Synthesis and Catalysis

The functional groups present in "this compound" could lend themselves to applications in organic synthesis. The naphthalene ring system is a common motif in organic chemistry, and the amide and ester groups can participate in or direct a variety of chemical transformations. It is conceivable that this compound could serve as a starting material or a ligand for a catalyst. Nevertheless, a review of the scientific literature reveals no instances of "this compound" being used as a reagent or in the development of catalysts for organic synthesis.

Integration into Advanced Materials Science: Components for Organic Optoelectronics or Polymers

The compound this compound belongs to the 1,8-naphthalimide (B145957) family, a class of molecules recognized for its robust thermal and photostability, high electron affinity, and tunable optical properties. These characteristics make 1,8-naphthalimide derivatives, including this compound, highly attractive for integration into advanced materials, particularly in the fields of organic optoelectronics and polymer science. rsc.orgresearchgate.netresearchgate.net

The core 1,8-naphthalimide structure is an excellent electron-accepting unit, making it a valuable building block for n-type organic materials used in electronic devices. rsc.orgfrontiersin.org In the context of organic light-emitting diodes (OLEDs), derivatives of 1,8-naphthalimide are explored for their potential as electron-transporting and emissive materials. bgsu.edubohrium.com The specific substituents at the C-4 position, such as the isobutyramido group in this compound, play a crucial role. This electron-donating group can modulate the electronic and optical properties of the naphthalimide core. researchgate.net By carefully designing such donor-acceptor structures, the emission color and efficiency of OLEDs can be fine-tuned. rsc.org For instance, linking a strong electron-donating group to the 4-position of the naphthalimide ring is a known strategy to shift the fluorescence emission to longer wavelengths, which is essential for creating full-color displays. spiedigitallibrary.org

Furthermore, the versatility of the naphthalimide structure allows for its incorporation into polymers. By introducing polymerizable functional groups, this compound could potentially act as a monomer. The resulting copolymers would exhibit the desirable photophysical properties of the naphthalimide unit, such as strong fluorescence, combined with the processability and mechanical integrity of a polymer backbone. rsc.org Such fluorescent polymers are sought after for applications in solid-state lighting, sensors, and electro-optical devices. rsc.org The high stability of the naphthalimide moiety also helps to prevent the photodegradation of polymer-based materials. rsc.org

Photophysical Studies and Luminescence Properties for Research Applications

The photophysical properties of this compound are intrinsically linked to its 4-substituted 1,8-naphthalimide core. This class of compounds is well-known for its strong luminescence and large Stokes shifts (the difference between the absorption and emission maxima), which are highly desirable for fluorescence-based applications. rsc.org

The absorption and emission characteristics are heavily influenced by the nature of the substituent at the C-4 position of the naphthalene ring. nih.gov Derivatives with electron-donating groups, such as the amino-derived isobutyramido group, typically absorb light in the near-UV or visible region and exhibit intense fluorescence, often in the yellow-green part of the spectrum. rsc.orgnih.gov The fluorescence properties, including the maximum emission wavelength (λem) and fluorescence quantum yield (ΦF), are often highly sensitive to the polarity of the surrounding solvent environment—a phenomenon known as solvatochromism. nih.govrsc.orgmdpi.com This sensitivity makes these compounds valuable as fluorescent probes for studying local environments in chemical and biological systems. nih.gov

Detailed photophysical studies on 4-amino-substituted naphthalimides reveal that upon increasing solvent polarity, the fluorescence color can shift significantly, for example, from blue in a nonpolar solvent like hexane (B92381) to yellow in a polar solvent like methanol. nih.govrsc.org This is often accompanied by a decrease in the fluorescence quantum yield. nih.govrsc.org The fluorescence lifetime (τF), which is the average time the molecule stays in its excited state, is another key parameter. For related 4-amino substituted naphthalimides, lifetimes are typically in the range of several nanoseconds (e.g., 7 to 10 ns). nih.gov These properties are crucial for applications in time-resolved fluorescence spectroscopy and for designing advanced fluorescent sensors and labels. nih.govmdpi.com

The table below provides representative photophysical data for different classes of 4-substituted 1,8-naphthalimide derivatives to illustrate the effect of the C-4 substituent on their luminescence properties.

Compound ClassTypical C-4 SubstituentTypical Emission Color (in solution)Fluorescence Quantum Yield (ΦF) RangeSolvatochromic Shift
4-Alkoxy-1,8-naphthalimidesAlkoxy (-OR)BlueHigh (e.g., > 0.6)Moderate
4-Amino-1,8-naphthalimidesAmino (-NHR, -NR₂)Green to YellowVariable (e.g., 0.3 - 0.7)Strong
4-Halogen-1,8-naphthalimidesHalogen (-Br, -Cl)BlueModerate to HighWeak

Note: This table presents generalized data for classes of naphthalimide derivatives to illustrate structure-property relationships. Specific values for this compound would require direct experimental measurement.

Derivatization Strategies and Analogue Development for Enhanced Research Utility

Systematic Structural Modifications for Tuned Chemical Reactivity and Selectivity

Systematic modifications of the core structure of 4-isobutyramidonaphthalen-1-yl isobutyrate can profoundly influence its physicochemical properties, such as solubility, stability, and reactivity. These modifications can be targeted at the naphthalene (B1677914) ring, the amide linkage, or the ester group.

Naphthalene Core Modifications: The naphthalene ring system is a primary target for modification. Direct C-H functionalization is a powerful tool for introducing new substituents with high regioselectivity, often guided by the existing amide group. researchgate.netresearchgate.net Strategies such as transition metal-catalyzed C-H activation can be employed to install a variety of functional groups at specific positions, thereby altering the electronic and steric profile of the molecule. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups can modulate the reactivity of the ring system in subsequent reactions.

Amide and Ester Linkage Modifications: The isobutyramido and isobutyrate moieties offer significant opportunities for analogue development. The acyl groups can be readily varied to explore the impact of sterics and electronics on the compound's properties. For example, replacing the isobutyryl groups with other aliphatic or aromatic acyl groups can be achieved through standard acylation protocols. organic-chemistry.org This allows for the systematic tuning of lipophilicity and hydrogen bonding potential. The stability of the ester linkage can be modulated by introducing sterically hindered groups adjacent to the ester carbonyl, potentially reducing its susceptibility to enzymatic hydrolysis. nih.gov

The following table illustrates potential modifications and their predicted impact on the compound's properties.

Modification SiteExample ModificationPredicted Physicochemical ImpactRationale
Naphthalene CoreAddition of a nitro group (-NO₂)Increased electron deficiency, potential for further functionalization via reduction to an amine.C-H functionalization methods allow for regioselective introduction of substituents. researchgate.net
Naphthalene CoreAddition of a sulfonic acid group (-SO₃H)Increased water solubility.Introduction of polar groups enhances hydrophilicity. researchgate.net
Amide Side ChainReplacement of isobutyryl with acetylDecreased steric bulk, potentially altered binding affinity in biological systems.Standard N-acylation with different acid chlorides or anhydrides.
Ester Side ChainReplacement of isobutyryl with pivaloylIncreased steric hindrance, enhanced stability against hydrolysis.Esterification with sterically demanding acyl groups can protect against enzymatic cleavage.
Ester Side ChainReplacement of ester with a stable ether linkageIncreased chemical and metabolic stability.Ether linkages are generally more resistant to hydrolysis than esters.

Introduction of Reporter Groups, Affinity Tags, and Immobilization Tags

To facilitate the study of molecular interactions and for use in purification or diagnostic assays, the parent compound can be derivatized with various tags. These include reporter groups for visualization, affinity tags for purification, and immobilization tags for creating solid-phase probes. rsc.org

Reporter Groups: Fluorescent dyes, such as rhodamines or anthracenes, can be attached to the molecule to create fluorescent probes. nih.gov These probes are invaluable for cellular imaging and high-throughput screening assays. The naphthalene core itself possesses inherent fluorescence, which could be modulated or utilized in FRET (Förster Resonance Energy Transfer) based assays upon conjugation with a suitable partner dye. A common strategy involves modifying the naphthalene ring with a reactive handle, such as an amine or carboxylic acid, which can then be coupled to an activated reporter molecule. nih.gov

Affinity Tags: Affinity tags are small molecules or peptides that bind with high affinity to a specific matrix, allowing for the selective isolation of the tagged compound from complex mixtures like cell lysates. abcam.comnih.gov Commonly used tags include biotin, which binds strongly to streptavidin, and polyhistidine (His-tags), which chelate metal ions like nickel. abcam.com These tags can be appended to the scaffold, often via a flexible linker to minimize interference with the compound's primary function. nih.gov

Immobilization Tags: For applications such as affinity chromatography or surface-based assays, the compound can be tethered to a solid support. This is typically achieved by introducing a functional group, such as a primary amine or a carboxylic acid, which can be covalently linked to a resin or surface through amide bond formation or other stable linkages.

The table below summarizes potential tags and their applications.

Tag TypeExample TagMethod of IntroductionPrimary Application
Reporter GroupRhodamine BAmide coupling to a carboxylated analogue of the parent compound.Cellular imaging, fluorescence polarization assays. nih.gov
Reporter GroupDansyl chlorideSulfonamide bond formation with an aminated analogue.Fluorescent labeling for detection and quantification.
Affinity TagBiotinAmide coupling via a polyethylene (B3416737) glycol (PEG) linker.Affinity purification, pull-down assays. abcam.com
Affinity Tag6x-His TagPeptide coupling to a functionalized derivative.Purification via Immobilized Metal Affinity Chromatography (IMAC). abcam.comnih.gov
Immobilization TagTerminal AlkyneIntroduction via Sonogashira coupling on an iodinated naphthalene core.Covalent attachment to azide-functionalized surfaces via "click chemistry". researchgate.net

Exploration of Bioisosteric Replacements within the Naphthalene Core and Ester/Amide Linkages

Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical or chemical properties. ebyu.edu.tr

Naphthalene Core Replacements: The naphthalene core is a key pharmacophore that can be replaced with various bicyclic heteroaromatic systems to explore new chemical space and potentially improve properties. nih.gov For example, quinoline (B57606) and isoquinoline (B145761) scaffolds have been successfully used to replace naphthalene in biologically active compounds, sometimes leading to an improved mutagenic profile without sacrificing potency. nih.gov Other potential bioisosteres for the naphthalene ring include benzazaborinines, indoles, and benzothiazoles. ebyu.edu.trresearchgate.netnih.govresearchgate.net These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the parent molecule.

Ester and Amide Linkage Replacements: The ester and amide linkages are also amenable to bioisosteric replacement. The ester group, which can be prone to hydrolysis, could be replaced with more stable functionalities such as a reverse amide, a 1,2,3-triazole, or a ketone. The amide bond can be replaced with groups like sulfonamides, which can offer different geometric and hydrogen-bonding patterns. nih.gov For instance, replacing the ester with a tetrazole could introduce an acidic character while maintaining a similar spatial arrangement. nih.gov

Original GroupBioisosteric ReplacementPotential AdvantageReference
NaphthaleneIsoquinolineImproved metabolic profile, altered electronics. nih.gov
NaphthaleneBenzazaborinineNovel chemical space, comparable in vitro profiles to naphthalene analogues. researchgate.netnih.govacs.org
NaphthaleneIndoleAltered H-bonding potential and aromatic interactions. ebyu.edu.tr
Ester (-COO-)Reverse Amide (-NHCO-)Increased stability against hydrolysis, different H-bonding pattern.General Medicinal Chemistry Principle
Ester (-COO-)1,2,3-TriazoleChemically robust, acts as a rigid linker.General Medicinal Chemistry Principle
Amide (-NHCO-)Sulfonamide (-NHSO₂-)Altered geometry and acidity, resistant to proteolysis. nih.gov

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of analogues for high-throughput screening. researchgate.net The this compound scaffold is well-suited for such approaches due to the presence of multiple diversification points.

A combinatorial library can be generated by varying the substituents at the amide and ester positions, as well as on the naphthalene core. For example, a library could be synthesized by reacting a common intermediate, such as 4-amino-1-naphthol (B40241), with a diverse set of carboxylic acids (to vary the amide) and another set of acylating agents (to vary the ester). Further diversity can be introduced by using a range of substituted naphthalene starting materials. nih.gov

Solid-phase synthesis can be employed, where the nascent molecule is attached to a resin, allowing for the use of excess reagents and simplified purification. researchgate.net For instance, the 4-amino-1-naphthol core could be attached to a resin via the hydroxyl group, followed by acylation of the amine. Subsequent cleavage from the resin would yield a library of N-acylated compounds. This approach enables the systematic exploration of structure-activity relationships and the identification of lead compounds with optimized properties for specific research applications. acs.org

Future Directions and Emerging Research Avenues for 4 Isobutyramidonaphthalen 1 Yl Isobutyrate

Integration into Novel Methodologies for Synthetic Chemistry and Process Development

The structural framework of 4-Isobutyramidonaphthalen-1-yl isobutyrate presents opportunities for its integration into innovative synthetic strategies. A key area of potential is in the development of novel functional materials and complex molecular architectures. The presence of both an amide and an ester linkage on the naphthalene (B1677914) scaffold offers differential reactivity, allowing for selective modifications and functionalization. This could enable its use as a versatile building block in multi-step organic syntheses.

Furthermore, the synthesis of naphthalimide derivatives has been successfully adapted to microfluidic technologies, demonstrating improved reaction yields and conversions in continuous-flow systems compared to traditional batch methods. researchgate.net This suggests that synthetic routes to this compound and its analogues could be similarly optimized for process development, leading to more efficient and scalable production. The exploration of such continuous-flow methodologies could be a significant future research direction.

Future work could also focus on leveraging the naphthalene core to create novel ligands for catalysis. The specific steric and electronic environment provided by the isobutyramido and isobutyrate substituents could lead to the development of catalysts with unique selectivity and activity.

Advanced Applications in Interdisciplinary Research Fields (e.g., Chemical Physics, Analytical Chemistry)

The naphthalene moiety is a well-established fluorophore, and its derivatives are known for their excellent photophysical properties, including high quantum yields and photostability. nih.gov These characteristics make them ideal candidates for the development of fluorescent probes and sensors. nih.govresearchgate.net Future research on this compound will likely explore its potential in these areas.

Chemical Physics:

In the field of chemical physics, the photophysical properties of this compound are ripe for investigation. Studies on related naphthalimide derivatives have shown that the nature and position of substituents on the naphthalene ring can significantly influence their absorption and emission spectra. semanticscholar.org Research could focus on how the isobutyramido and isobutyrate groups affect the electronic transitions and excited-state dynamics of the naphthalene core. rsc.org Such fundamental studies are crucial for designing molecules with tailored optical properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Analytical Chemistry:

In analytical chemistry, naphthalene-based compounds are extensively used as fluorescent probes for the detection of various analytes, including metal ions and biomolecules. nih.govrsc.orgnih.gov The amide and ester groups of this compound could serve as recognition sites for specific analytes, leading to changes in its fluorescence upon binding. This could be exploited to develop highly sensitive and selective chemosensors. For instance, naphthalimide derivatives have been functionalized to create probes for formaldehyde, demonstrating the versatility of this scaffold in sensor design. acs.org

Potential Application AreaRelevant Properties of Naphthalene-Based Compounds
Fluorescent Probes High quantum yield, photostability, sensitivity to local environment rsc.orgnih.gov
OLEDs Efficient electron transport, tunable emission spectra rsc.org
Chemosensors Specific binding interactions leading to fluorescence changes nih.govacs.org

Development of Sustainable and Atom-Economical Synthetic Routes for Analogues

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its analogues will likely focus on developing more sustainable and atom-economical synthetic methods. This could involve exploring catalytic C-H activation to directly functionalize the naphthalene core, thereby avoiding the need for pre-functionalized starting materials and reducing waste.

The synthesis of related naphthalimide derivatives often starts from 1,8-naphthalic anhydride. rsc.orgnuph.edu.ua Investigations into more environmentally friendly methods for the synthesis of this key precursor and its derivatives are ongoing. For example, optimizing reaction conditions to improve yields and reduce the use of hazardous reagents is a key focus. clausiuspress.com These strategies could be adapted for the synthesis of 4-amino-1-hydroxynaphthalene, a likely precursor to the target molecule.

Furthermore, exploring enzymatic or biocatalytic methods for the synthesis of this compound and its analogues could offer a greener alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions.

Computational Design and Predictive Modeling of Next-Generation Research Tools

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, computational studies could provide valuable insights into its structure-property relationships.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to model the electronic structure and photophysical properties of naphthalimide derivatives. semanticscholar.orgnih.gov These methods could be employed to predict the absorption and emission spectra of this compound and to understand how structural modifications would affect its optical properties. This predictive capability is invaluable for the rational design of new fluorescent probes and materials with desired characteristics.

Molecular docking studies could also be used to explore the potential biological applications of this compound and its analogues. For instance, naphthalimide derivatives have been investigated as potential anticancer agents, and computational methods have been used to predict their binding interactions with biological targets. nih.govnih.gov Similar approaches could be applied to identify potential therapeutic applications for this class of compounds.

Computational MethodPotential Application for this compound
DFT/TD-DFT Prediction of electronic structure and photophysical properties semanticscholar.orgnih.gov
Molecular Docking Exploration of potential biological targets and binding modes nih.govnih.gov
Molecular Dynamics Simulation of conformational changes and interactions with the environment

Q & A

Basic Research Questions

Q. What are the recommended experimental conditions for synthesizing 4-Isobutyramidonaphthalen-1-yl isobutyrate with high purity?

  • Methodological Answer : Optimal synthesis involves a two-step procedure: (1) amidation of naphthalen-1-yl isobutyrate using isobutyryl chloride under nitrogen atmosphere, and (2) purification via column chromatography (silica gel, hexane/ethyl acetate 4:1). Purity ≥98% is confirmed by HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) . Reaction efficiency depends on temperature control (60–70°C) and stoichiometric ratios (1:1.2 substrate:acylating agent). Statistical experimental design (e.g., factorial design) minimizes trial runs while accounting for variables like solvent polarity and catalyst loading .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations for chemical shifts).
  • FT-IR : Confirm ester (C=O stretch ~1740 cm1^{-1}) and amide (N–H bend ~1550 cm1^{-1}) functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 331.2. Cross-validate with elemental analysis (C: 69.2%, H: 7.3%, N: 4.2%) .

Q. What solvent systems are most effective for solubility studies of this compound?

  • Methodological Answer : Use a tiered solubility screen:

  • Polar aprotic solvents : DMSO, DMF (high solubility at 25°C, suitable for biological assays).
  • Hydrophobic media : Ethyl acetate, dichloromethane (for extraction optimization).
  • Aqueous buffers : PBS (pH 7.4) with ≤0.1% solubility, necessitating surfactants (e.g., Tween-80) for in vitro studies. Solubility parameters (Hansen solubility parameters) should align with logP ~3.5, predicted via ChemAxon or ACD/Labs .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data in the characterization of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian 16, B3LYP/6-31G** basis set) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in 13^13C NMR peaks (e.g., carbonyl region) may indicate rotational isomers; use molecular dynamics (MD) simulations to assess conformational stability. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What strategies are recommended for optimizing the compound’s stability in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Temperature : Store at –20°C under argon to prevent hydrolysis.
  • Light sensitivity : Use amber vials; assess degradation via HPLC every 30 days.
  • Moisture control : Karl Fischer titration to ensure H2_2O content <0.5%. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation products like free isobutyric acid .

Q. How can researchers address low reproducibility in catalytic amidation steps during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT):

  • In-line FTIR : Monitor reaction progress in real-time (amide bond formation at ~1650 cm1^{-1}).
  • DoE (Design of Experiments) : Vary catalyst load (0.5–2.0 mol%), agitation rate (200–600 rpm), and solvent volume to identify critical parameters. Use response surface methodology (RSM) to optimize yield and minimize byproducts .

Q. What advanced techniques are suitable for studying the compound’s reactivity in novel heterocyclic syntheses?

  • Methodological Answer : Explore photochemical or electrochemical activation:

  • Photocatalysis : Use Ru(bpy)32+_3^{2+} under blue LED to generate radical intermediates for C–H functionalization.
  • Electrochemical synthesis : Apply cyclic voltammetry to identify redox potentials; optimize in a divided cell with Pt electrodes. Track regioselectivity via 1^1H NMR and high-resolution MS .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze discrepancies in bioactivity data across independent studies?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines:

  • Effect size calculation : Hedge’s g for standardized mean differences in IC50_{50} values.
  • Heterogeneity testing : Apply Cochran’s Q and I2^2 statistic to assess variability sources (e.g., assay protocols, cell lines). Sensitivity analysis excludes outliers (e.g., studies using non-GLP facilities) .

Q. What methodologies validate the environmental impact of this compound in wastewater treatment studies?

  • Methodological Answer : Use OECD 301F biodegradation tests:

  • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) in sludge.
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC50_{50}) and algal growth inhibition (72h) assays. Compare with predictive models like EPI Suite .

Tables for Key Data

Parameter Optimal Value Method Reference
Synthesis Yield82–85%Column Chromatography
HPLC Retention Time8.2 minC18, MeOH:buffer (65:35)
LogP (Predicted)3.5ChemAxon
Stability (25°C, 6 months)≤5% degradationUPLC-PDA

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutyramidonaphthalen-1-yl isobutyrate
Reactant of Route 2
4-Isobutyramidonaphthalen-1-yl isobutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.